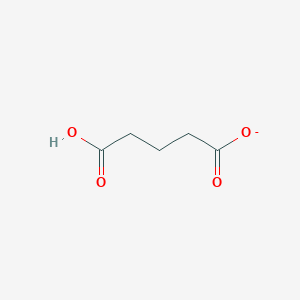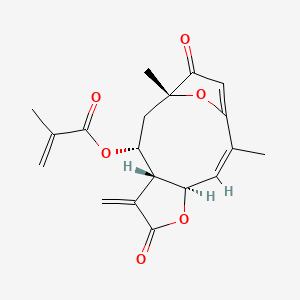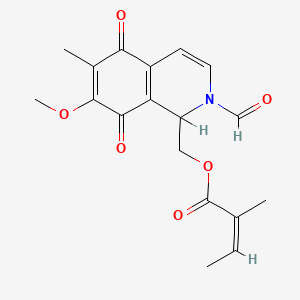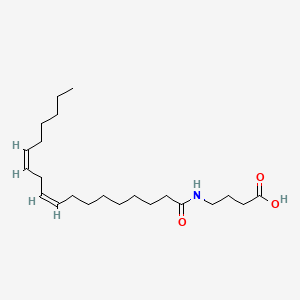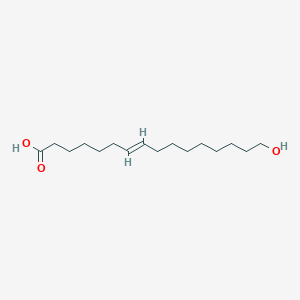
Ambrettolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ambrettolic acid is an omega-hydroxy-long-chain fatty acid that is hexadec-7-enoic acid carrying a hydroxy group at position 16. It is an omega-hydroxy-long-chain fatty acid, a hydroxy monounsaturated fatty acid and a straight-chain fatty acid.
Applications De Recherche Scientifique
Biological and Industrial Potential
- Ambrettolic acid's potential in biology and industry is highlighted in the synthesis of novel compounds. By reacting ambrettolic acid with various nitriles, researchers have created new oleochemicals with potential biological importance and industrial utilization (Hosamani & Pattanashettar, 2004).
Antibacterial Properties
- Ambrettolic acid, as a component of ambrette seed oil, has been shown to exhibit antibacterial properties. The oil's chemical composition, including ambrettolic acid, contributes to its inhibitory effects against various bacterial strains, suggesting potential as a source for antibacterial agents (Arokiyaraj et al., 2014).
Environmental and Ecological Research
- While the specific role of ambrettolic acid in environmental and ecological research is not directly stated, it can be inferred that the broader study of oleochemicals, including compounds like ambrettolic acid, contributes to our understanding of microbial communities and processes in various environments, such as acid mine drainage ecosystems (Huang et al., 2016).
Applications in Additive Manufacturing
- The use of ambrettolic acid in additive manufacturing is not explicitly mentioned. However, the incorporation of various chemical compounds into materials for 3D printing is an area of ongoing research, suggesting potential applications for ambrettolic acid in developing new biocompatible materials (Whittingham et al., 2021).
Propriétés
Nom du produit |
Ambrettolic acid |
|---|---|
Formule moléculaire |
C16H30O3 |
Poids moléculaire |
270.41 g/mol |
Nom IUPAC |
(E)-16-hydroxyhexadec-7-enoic acid |
InChI |
InChI=1S/C16H30O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h2,4,17H,1,3,5-15H2,(H,18,19)/b4-2+ |
Clé InChI |
MKIFOPBVDBXRTO-DUXPYHPUSA-N |
SMILES isomérique |
C(CCCCO)CCC/C=C/CCCCCC(=O)O |
SMILES canonique |
C(CCCCO)CCCC=CCCCCCC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[18F]Fdpn](/img/structure/B1235566.png)
![3,4-dimethoxy-N-[(E)-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylideneamino]benzamide](/img/structure/B1235567.png)
![(1S,9S,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1235569.png)
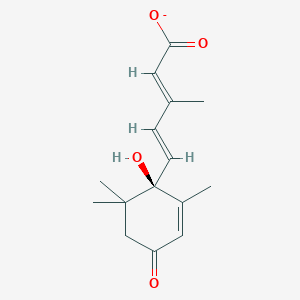
![Dimethyl 12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10,11-dicarboxylate](/img/structure/B1235573.png)
